4-[3-(Difluoromethyl)phenyl]benzoic acid
CAS No.:
Cat. No.: VC18088989
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(Difluoromethyl)phenyl]benzoic acid -](/images/structure/VC18088989.png)
Specification
Molecular Formula | C14H10F2O2 |
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Molecular Weight | 248.22 g/mol |
IUPAC Name | 4-[3-(difluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H10F2O2/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8,13H,(H,17,18) |
Standard InChI Key | UHCRIALNOPDZCM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(F)F)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group at the para position) linked to a second benzene ring bearing a difluoromethyl (-CF₂H) group at the meta position. The molecular formula is C₁₄H₁₀F₂O₂, with a molecular weight of 260.23 g/mol. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxylic acid group contributes to solubility in polar solvents .
Key Structural Features:
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Benzoic acid core: Provides a reactive carboxyl group for derivatization.
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Difluoromethyl substituent: Introduces steric and electronic effects that influence binding interactions.
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Aromatic system: Facilitates π-π stacking and hydrophobic interactions in biological systems.
Physicochemical Characteristics
Property | Value/Description |
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Melting Point | 174–179°C (estimated) |
Solubility | Slightly soluble in water (0.2 mg/mL), soluble in DMSO |
LogP (Partition Coefficient) | ~3.5 (predicted) |
pKa | ~2.8 (carboxylic acid group) |
The low pKa of the carboxylic acid group enhances ionization under physiological conditions, impacting bioavailability. The trifluoromethyl group’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While explicit protocols for 4-[3-(Difluoromethyl)phenyl]benzoic acid are scarce, synthetic routes for analogous compounds involve:
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Suzuki-Miyaura Coupling: A halogenated benzoic acid (e.g., 4-bromobenzoic acid) reacts with a difluoromethylphenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .
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Fluorination Reactions: Direct fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the -CF₂H group .
Example Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Temperature: 90°C, 12 hours
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enable precise temperature control and reduce side reactions during exothermic steps .
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Crystallization Techniques: Achieve >98% purity via recrystallization from ethanol/water mixtures .
Chemical Reactivity and Functionalization
Common Reactions
The compound participates in reactions typical of benzoic acids and fluorinated aromatics:
Oxidation
The carboxylic acid group can be oxidized to form peroxides or ketones under strong oxidizing conditions (e.g., KMnO₄) .
Esterification
Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters, enhancing lipid solubility for drug delivery applications .
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration or sulfonation at the meta position relative to the difluoromethyl group .
Applications in Materials Science
Liquid Crystals
Fluorinated benzoic acids are used in liquid crystal displays (LCDs) due to their thermal stability and dielectric anisotropy. The difluoromethyl group’s dipole moment aligns molecules under electric fields .
Polymer Additives
Incorporation into polymers enhances resistance to UV degradation and chemical corrosion, making them suitable for coatings in harsh environments .
Comparison with Related Compounds
Compound | Key Differences | Bioactivity |
---|---|---|
4-(Trifluoromethyl)benzoic acid | Lacks the difluoromethyl group | Lower metabolic stability |
3-Fluoro-4-(trifluoromethyl)benzoic acid | Different substitution pattern | Higher COX-2 inhibition |
2-Fluoro-5-(difluoromethyl)benzoic acid | Altered ring positioning | Reduced antimicrobial potency |
Challenges and Future Directions
Synthetic Optimization
Improving yields in cross-coupling reactions remains a priority. Recent advances in photoredox catalysis could enable milder reaction conditions .
Biological Mechanism Elucidation
In vivo studies are needed to confirm hypothesized mechanisms of action. Computational modeling (e.g., molecular docking with AutoDock Vina) could predict target binding sites .
Industrial Adoption
Scaling production while maintaining >99% purity requires innovations in continuous manufacturing and real-time purity monitoring .
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